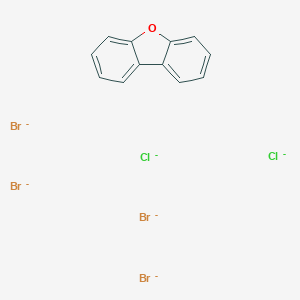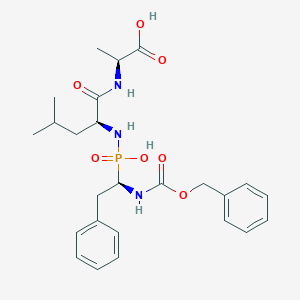
Carbobenzoxy-phenylalanyl(p)-leucyl-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(S)-(1r)-1-{[(Benzyloxy)carbonyl]amino}-2-Phenylethylphosphoryl]-L-Leucyl-L-Alanine is a peptide-like compound with a molecular formula of C25H34N3O7P and a molecular weight of 519.527 Da This compound is known for its unique structure, which includes a benzyloxycarbonyl group, a phenylethyl group, and a phosphoryl group
Méthodes De Préparation
The synthesis of N-[(S)-(1r)-1-{[(Benzyloxy)carbonyl]amino}-2-Phenylethylphosphoryl]-L-Leucyl-L-Alanine involves several steps. One common method includes the protection of amino groups using benzyloxycarbonyl (Cbz) groups, followed by the coupling of protected amino acids using peptide coupling reagents such as EDCI or DCC. The final deprotection step involves the removal of the Cbz groups under hydrogenation conditions .
Industrial production methods for this compound typically involve large-scale peptide synthesis techniques. These methods often use automated peptide synthesizers to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the coupling efficiency and minimize side reactions.
Analyse Des Réactions Chimiques
N-[(S)-(1r)-1-{[(Benzyloxy)carbonyl]amino}-2-Phenylethylphosphoryl]-L-Leucyl-L-Alanine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA). The oxidation typically occurs at the phosphoryl group, leading to the formation of phosphoric acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). These reactions often target the carbonyl groups, converting them into alcohols.
Substitution: Substitution reactions can occur at the benzyloxycarbonyl group, where nucleophiles such as amines or thiols can replace the benzyloxy group, forming new derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce alcohols.
Applications De Recherche Scientifique
N-[(S)-(1r)-1-{[(Benzyloxy)carbonyl]amino}-2-Phenylethylphosphoryl]-L-Leucyl-L-Alanine has several scientific research applications:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex peptides and proteins. Its unique structure allows for the study of peptide bond formation and stability.
Biology: In biological research, it is used to study enzyme-substrate interactions and protein folding. Its phosphoryl group makes it a valuable tool for investigating phosphorylation processes in cells.
Medicine: In medicine, this compound is explored for its potential as a therapeutic agent. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development.
Industry: In the industrial sector, it is used in the production of peptide-based materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of N-[(S)-(1r)-1-{[(Benzyloxy)carbonyl]amino}-2-Phenylethylphosphoryl]-L-Leucyl-L-Alanine involves its interaction with specific molecular targets. The benzyloxycarbonyl group allows it to bind to enzymes and receptors, while the phosphoryl group can participate in phosphorylation and dephosphorylation reactions. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
N-[(S)-(1r)-1-{[(Benzyloxy)carbonyl]amino}-2-Phenylethylphosphoryl]-L-Leucyl-L-Alanine can be compared with other similar compounds, such as:
Carbobenzoxy-GlyP-L-Leu-L-Leu (ZGPLL): This compound has a similar structure but includes a glycine residue instead of alanine.
Carbobenzoxy-L-PheP-L-Leu-L-Ala (ZFPLA): This compound is closely related and is used as a transition-state analogue in enzyme studies.
The uniqueness of N-[(S)-(1r)-1-{[(Benzyloxy)carbonyl]amino}-2-Phenylethylphosphoryl]-L-Leucyl-L-Alanine lies in its specific combination of functional groups, which allows for diverse chemical reactions and biological interactions.
Propriétés
Numéro CAS |
110786-00-0 |
|---|---|
Formule moléculaire |
C25H34N3O7P |
Poids moléculaire |
519.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[hydroxy-[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphoryl]amino]-4-methylpentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C25H34N3O7P/c1-17(2)14-21(23(29)26-18(3)24(30)31)28-36(33,34)22(15-19-10-6-4-7-11-19)27-25(32)35-16-20-12-8-5-9-13-20/h4-13,17-18,21-22H,14-16H2,1-3H3,(H,26,29)(H,27,32)(H,30,31)(H2,28,33,34)/t18-,21-,22+/m0/s1 |
Clé InChI |
PREBTZMCCRSQJI-YUXAGFNASA-N |
SMILES isomérique |
C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NP(=O)([C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O |
SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)NP(=O)(C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O |
SMILES canonique |
CC(C)CC(C(=O)NC(C)C(=O)O)NP(=O)(C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O |
| 110786-00-0 | |
Synonymes |
carbobenzoxy-Phe(p)-Leu-Ala carbobenzoxy-phenylalanyl(p)-leucyl-alanine ZF(p)LA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B10934.png)
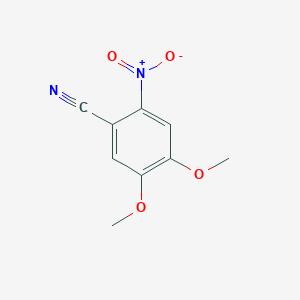
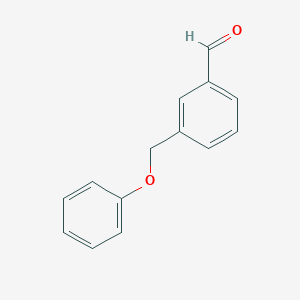
![Furo[2,3-b]pyridine-3-carboxamide](/img/structure/B10940.png)
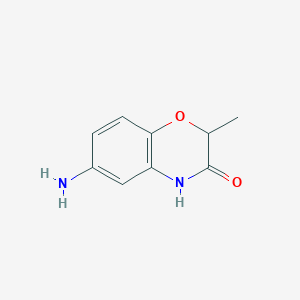

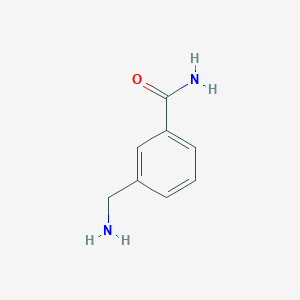
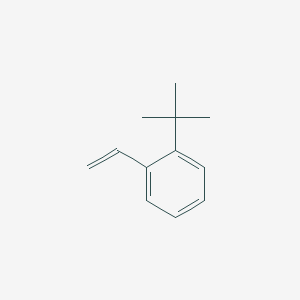
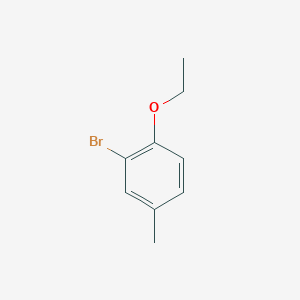
![4-Amino-5-[[2-[[1-[(4-methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid](/img/structure/B10961.png)


![[D-Phe12,Leu14]-Bombesin](/img/structure/B10965.png)
